molecular formula C10H19NO3 B143537 n-Boc-4-hydroxypiperidine CAS No. 109384-19-2

n-Boc-4-hydroxypiperidine

Cat. No. B143537
Key on ui cas rn: 109384-19-2
M. Wt: 201.26 g/mol
InChI Key: PWQLFIKTGRINFF-UHFFFAOYSA-N
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Patent
US08536182B2

Procedure details

To a solution of 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate (24 g, 112 mmol), 3-fluorophenol (5.6 g, 59 mmol) and triphenylphosphine (31.4 g, 118 mmol) in THF (100 ml) was added di-isopropylazodicarboxylate (23.3 ml, 118 mmol). The reaction was stirred at room temperature for 3 days and then the solvent removed in vacuo. The residue was diluted with DCM, hexane was added and the resultant white precipitate filtered off. The filtrate was concentrated in vacuo and purified by chromatography. Elution with DCM gave the title compound (16.4 g, 87% pure). δH (CDCl3, 250 MHz) 1.47 (9H, s), 1.76 (2H, m), 1.92 (2H, m), 3.35 (2H, ddd), 3.69 (2H, ddd), 4.44 (1H, m), 6.65 (3H, m), 7.20 (1H, m).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
[Compound]
Name
di-isopropylazodicarboxylate
Quantity
23.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[F:15][C:16]1[CH:17]=[C:18](O)[CH:19]=[CH:20][CH:21]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[F:15][C:16]1[CH:21]=[C:20]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5.6 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
31.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
di-isopropylazodicarboxylate
Quantity
23.3 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with DCM, hexane
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resultant white precipitate filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
Elution with DCM

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C=C(C=CC1)OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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